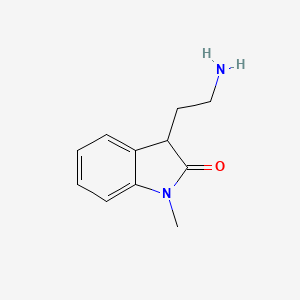
3-(2-AMINOETHYL)-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-AMINOETHYL)-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE is a compound that belongs to the indole family. Indole derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine. This compound is structurally related to tryptamine, serotonin, and melatonin, which are important neurotransmitters and hormones in the human body .
准备方法
The synthesis of 3-(2-AMINOETHYL)-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE can be achieved through several synthetic routes. One common method involves the reaction of 1-methylindole with ethylene diamine under specific conditions to form the desired product. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of solvents, to maximize yield and purity .
化学反应分析
3-(2-AMINOETHYL)-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents and conditions used.
Substitution: The amino and indole groups in the compound can undergo substitution reactions with various electrophiles or nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions
科学研究应用
3-(2-AMINOETHYL)-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
作用机制
The mechanism of action of 3-(2-AMINOETHYL)-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. It is known to activate serotonin receptors and trace amine-associated receptors in the brain, regulating the activity of dopaminergic, serotonergic, and glutamatergic systems . This interaction influences various physiological processes, including mood regulation, gastrointestinal motility, and neuroplasticity .
相似化合物的比较
3-(2-AMINOETHYL)-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE is structurally similar to several other compounds, including:
Tryptamine: An important neurotransmitter with a similar indole structure.
Serotonin: A neurotransmitter involved in mood regulation and other physiological processes.
Melatonin: A hormone that regulates sleep-wake cycles.
Psilocin: A psychedelic compound with similar structural features. The uniqueness of this compound lies in its specific functional groups and their influence on its biological activity and chemical reactivity.
属性
CAS 编号 |
109943-70-6 |
|---|---|
分子式 |
C11H14N2O |
分子量 |
190.24 g/mol |
IUPAC 名称 |
3-(2-aminoethyl)-1-methyl-3H-indol-2-one |
InChI |
InChI=1S/C11H14N2O/c1-13-10-5-3-2-4-8(10)9(6-7-12)11(13)14/h2-5,9H,6-7,12H2,1H3 |
InChI 键 |
VATRUKMROZDIMO-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=CC=CC=C2C(C1=O)CCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


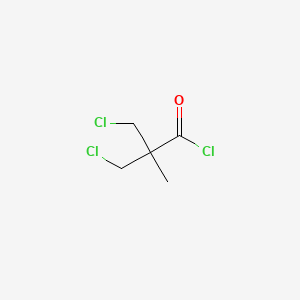
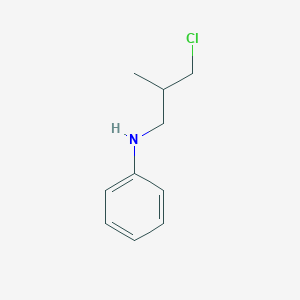
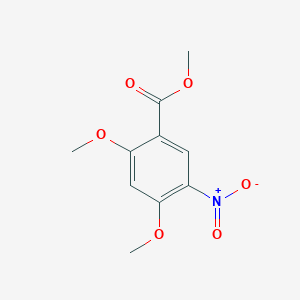
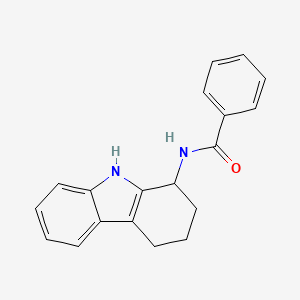

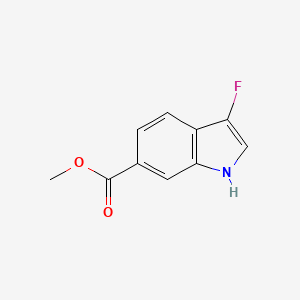



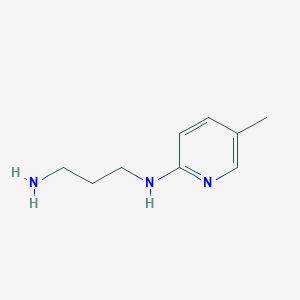
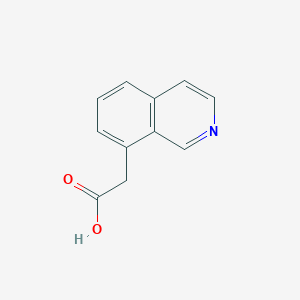
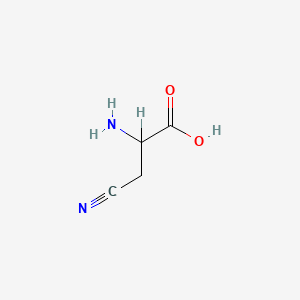
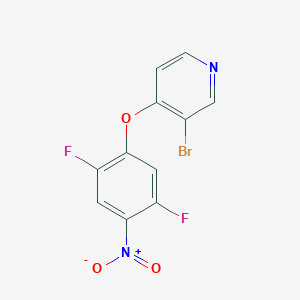
![Tert-butyl 4-(4-chloro-1H-pyrazolo[3,4-D]pyrimidin-1-YL)piperidine-1-carboxylate](/img/structure/B8810173.png)
